

# Introduction: A Key Fluorinated Heterocycle in Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *2-Fluoro-4-methylpyridine-3-methanol*

Cat. No.: *B14023377*

[Get Quote](#)

This technical guide provides a comprehensive overview of 2-Fluoro-4-methylpyridin-3-ol, a fluorinated heterocyclic compound of significant interest in the field of medicinal chemistry. While the query "**2-Fluoro-4-methylpyridine-3-methanol**" was used as a starting point, chemical nomenclature clarifies the structure as a pyridin-3-ol, where a hydroxyl group is directly attached to the pyridine ring at the 3-position. This distinction is critical for understanding its reactivity and synthetic pathways. The presence of a fluorine atom at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position creates a unique electronic and steric environment, making it a valuable building block for the synthesis of complex, biologically active molecules.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.<sup>[1][2]</sup> This guide will delve into the synthesis, properties, applications, and safety considerations of 2-Fluoro-4-methylpyridin-3-ol, providing researchers with the foundational knowledge to effectively utilize this versatile intermediate.

# Compound Identification and Physicochemical Properties

The definitive identifier for this compound is its CAS number, which ensures unambiguous reference in research and procurement.

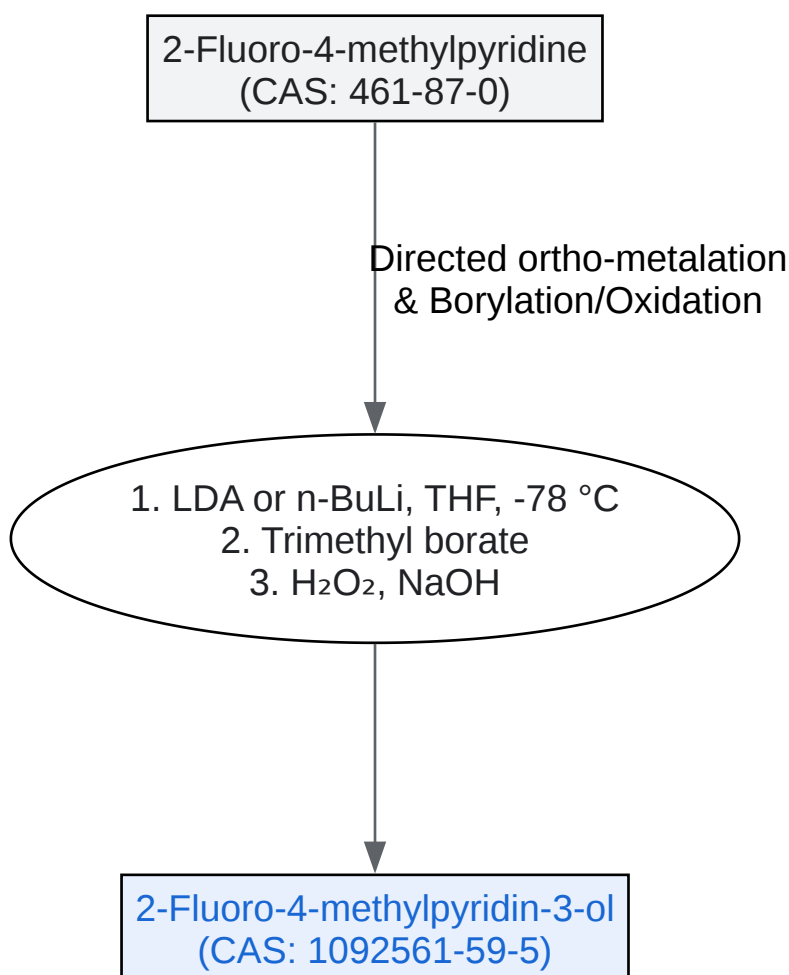
Property	Value	Source
CAS Number	1092561-59-5	[3][4]
IUPAC Name	2-fluoro-4-methylpyridin-3-ol	[3]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> FNO	[3]
Molecular Weight	127.12 g/mol	[3]
Canonical SMILES	<chem>CC1=CC=NC(F)=C1O</chem>	[3]
InChI Key	HSTISAZOZVMFLS-UHFFFAOYSA-N	[3]
LogP	1.502	[3]
Purity	Typically ≥95%	[3]

## Synthesis and Mechanistic Rationale

The synthesis of substituted pyridinols can be complex. A plausible and common strategy involves the functionalization of a pre-existing, suitably substituted pyridine ring. The most logical precursor for 2-Fluoro-4-methylpyridin-3-ol is 2-Fluoro-4-methylpyridine (also known as 2-fluoro-4-picoline).

## Proposed Synthesis of 2-Fluoro-4-methylpyridin-3-ol

A likely synthetic pathway involves the directed ortho-metalation of 2-Fluoro-4-methylpyridine, followed by reaction with an electrophilic oxygen source. The fluorine at the 2-position is a weak directing group, but the methyl group at the 4-position can influence the regioselectivity of the metalation at the 3-position.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of 2-Fluoro-4-methylpyridin-3-ol.

Expertise & Causality:

- Directed ortho-Metalation: Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at low temperatures (-78 °C) can deprotonate the C-H bond at the 3-position. The nitrogen atom in the pyridine ring helps to direct the base to this adjacent position.
- Borylation: The resulting lithiated intermediate is a potent nucleophile. Trapping it with an electrophile like trimethyl borate forms a boronate ester. This step is crucial as direct oxidation of the lithiated species can be low-yielding and prone to side reactions.

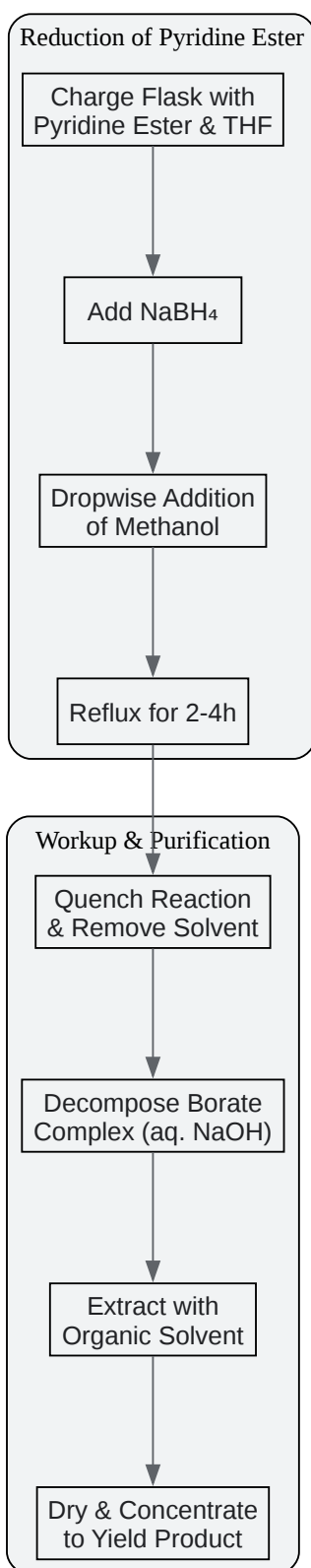
- **Oxidative Workup:** The boronate ester is then oxidized, typically using basic hydrogen peroxide ( $\text{H}_2\text{O}_2/\text{NaOH}$ ), to yield the desired hydroxyl group at the 3-position. This borylation-oxidation sequence is a reliable and high-yielding method for installing hydroxyl groups on aromatic rings.

## Synthesis of Isomeric Pyridine Methanols: A Note on the User's Original Query

The synthesis of a pyridin-3-ylmethanol derivative, such as (2-fluoro-4-methylpyridin-3-yl)methanol, would follow a different synthetic logic, typically involving the reduction of a corresponding carboxylic acid, ester, or aldehyde. This highlights the importance of precise nomenclature. Below is a general, field-proven protocol for the reduction of a pyridine ester to a pyridine methanol, a common transformation in pharmaceutical synthesis.[5][6]

This protocol serves as a self-validating system for the synthesis of pyridinemethanols from their corresponding esters.[6]

- **Setup:** A round-bottom flask is charged with methyl nicotinate and tetrahydrofuran (THF).
- **Reagent Preparation:** Finely powdered sodium borohydride ( $\text{NaBH}_4$ ) is added to the mixture. While  $\text{NaBH}_4$  alone is a mild reducing agent generally ineffective for esters, its reactivity is significantly enhanced when used in conjunction with methanol.[6]
- **Methanol Addition:** Methanol is added dropwise to the stirred mixture. This in situ generates more reactive alkoxyborohydride species, which are capable of reducing the ester. The controlled addition is critical to manage the exothermic reaction.
- **Reflux:** The reaction mixture is heated to reflux for several hours to drive the reaction to completion.
- **Workup:** After cooling, the reaction is quenched, and the solvent is removed. The resulting borate complex is decomposed with an aqueous base (e.g.,  $\text{NaOH}$ ).
- **Extraction & Purification:** The product, 3-Pyridinemethanol, is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane) and purified.



[Click to download full resolution via product page](#)

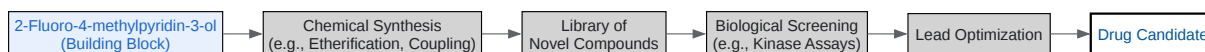
Caption: General workflow for pyridinemethanol synthesis via ester reduction.

## Applications in Research and Drug Development

Fluorinated pyridines are privileged scaffolds in drug discovery. The fluorine atom can serve multiple purposes:

- **Metabolic Blocker:** A C-F bond is exceptionally strong, preventing metabolic oxidation at that position.
- **Modulation of pKa:** The electronegativity of fluorine lowers the pKa of the pyridine nitrogen, reducing basicity and potentially altering drug-receptor interactions and solubility.
- **Enhanced Binding:** Fluorine can participate in favorable orthogonal multipolar C-F...C=O interactions or other non-covalent interactions within a protein binding pocket.[1]

2-Fluoro-4-methylpyridin-3-ol is a valuable building block because it provides multiple points for further chemical modification. The hydroxyl group can be used in ether or ester linkages, or as a handle for coupling reactions, while the pyridine ring itself can undergo further functionalization. Its structural motifs are found in intermediates used for developing novel therapeutics in areas like neurological disorders and agrochemicals.[7]



[Click to download full resolution via product page](#)

Caption: Role of the intermediate in a typical drug discovery workflow.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Fluoro-4-methylpyridin-3-ol is not widely available, data from structurally related compounds, such as 2-fluoro-4-methylpyridine[8] and 2-methylpyridin-3-ol[9], can be used to infer its likely hazard profile. Researchers must handle this compound with appropriate caution in a well-ventilated chemical fume hood.

Hazard Category	Precautionary Statement	Inferred From
Skin Irritation	H315: Causes skin irritation.	[8][9]
Eye Damage/Irritation	H318/H319: Causes serious eye damage/irritation.	[8][9]
Respiratory Irritation	H335: May cause respiratory irritation.	[8][9]
Acute Toxicity (Oral)	H302: Harmful if swallowed.	[9]

#### Personal Protective Equipment (PPE) and Handling:

- Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[8]
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[8]
- Skin Protection: Wear impervious gloves (inspect prior to use) and a lab coat. Avoid all skin contact.[8]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[8]
- Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[9]

## References

- 2-Fluoro-4-methylpyridine | C<sub>6</sub>H<sub>6</sub>FN | CID 2737403. (n.d.). PubChem. [\[Link\]](#)
- Process for preparing pyridinemethanol compounds. (2002).
- Deshmukh, M., et al. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [\[Link\]](#)
- Fluorine in drug discovery: Role, design and case studies. (n.d.). [\[Link\]](#)
- 2-Fluoro-4-methylpyridin-3-ol (1 x 250 mg). (n.d.). Reagentia. [\[Link\]](#)
- Preparation method of fluoropyridine compounds. (n.d.).

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). MDPI. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
- [2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents](#) [[patents.google.com](https://patents.google.com)]
- [3. fluorochem.co.uk](https://fluorochem.co.uk) [[fluorochem.co.uk](https://fluorochem.co.uk)]
- [4. 2-Fluoro-4-methylpyridin-3-ol \(1 x 250 mg\) | Reagentia](#) [[reagentia.eu](https://reagentia.eu)]
- [5. pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- [6. scholarsresearchlibrary.com](https://scholarsresearchlibrary.com) [[scholarsresearchlibrary.com](https://scholarsresearchlibrary.com)]
- [7. chemimpex.com](https://chemimpex.com) [[chemimpex.com](https://chemimpex.com)]
- [8. echemi.com](https://echemi.com) [[echemi.com](https://echemi.com)]
- [9. assets.thermofisher.com](https://assets.thermofisher.com) [[assets.thermofisher.com](https://assets.thermofisher.com)]
- To cite this document: BenchChem. [Introduction: A Key Fluorinated Heterocycle in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14023377/docs#introduction-a-key-fluorinated-heterocycle-in-medicinal-chemistry\]](https://www.benchchem.com/product/b14023377/docs#introduction-a-key-fluorinated-heterocycle-in-medicinal-chemistry)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)